(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

Anticancer Drug Discovery NCI 60-Cell Line Screening Structure-Activity Relationship (SAR)

The compound (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is a heterocyclic hybrid featuring a 1,3,4-oxadiazole ring conjugated to a 2-iminothiazolidin-4-one core, with the (2E) designation indicating the relative stereochemistry of the exocyclic imino bond. Molecular formula C11H8ClN5O2S confirms a monochloro substitution on the phenyl moiety.

Molecular Formula C11H7ClN4O2S
Molecular Weight 294.72 g/mol
Cat. No. B12926553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
Molecular FormulaC11H7ClN4O2S
Molecular Weight294.72 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1
InChIInChI=1S/C11H7ClN4O2S/c12-7-3-1-6(2-4-7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17)
InChIKeyUKYRGVZQNJGXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure and Core Specifications of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one for Targeted Procurement


The compound (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is a heterocyclic hybrid featuring a 1,3,4-oxadiazole ring conjugated to a 2-iminothiazolidin-4-one core, with the (2E) designation indicating the relative stereochemistry of the exocyclic imino bond. Molecular formula C11H8ClN5O2S confirms a monochloro substitution on the phenyl moiety. Its architecture places it at the intersection of two privileged scaffolds—oxadiazole and thiazolidinone—which are independently recognized in medicinal chemistry for diverse biological properties [1]. Procurement must differentiate this specific 5-unsubstituted, 3-unsubstituted scaffold from its more commonly investigated 5-arylidene derivatives, which exhibit distinct pharmacological profiles [2].

Pharmacological Non-Interchangeability of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one with Other 1,3,4-Oxadiazole or Thiazolidinone Analogs


The precise substitution pattern and E-isomer geometry on the exocyclic imino bridge decisively modulate the electronic distribution and consequent target engagement of this scaffold. Direct 5-arylidene substitution on the thiazolidinone ring—as seen in the most active derivative 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)-thiazolidin-4-one (compound 5a, average logGI50 = -5.19, logTGI = -4.09) [1]—introduces an additional hydrophobic pharmacophore that is absent in the title compound, leading to radically different biological outcomes. Analogous series where the 2-imino position is substituted with phenyl or benzyl groups (e.g., D-1, D-4, D-16) [2] have demonstrated IC50 values ranging from 1 to 7 µM against MCF-7 cells, but these activities cannot be extrapolated to the unsubstituted core without experimental validation. Substitution with a generic 2-thioxo or 2-oxo isostere fundamentally alters hydrogen-bonding capacity and reactivity, invalidating interchangeability for consistent assay development.

Quantitative Differentiation of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one Against Closest Structural Analogs


Antiproliferative Selectivity: 5-Unsubstituted Core vs. 5-(4-Methoxybenzylidene) Derivative in the NCI 60-Cell Panel

The title compound serves as the direct synthetic precursor to the most potent anticancer derivative identified in the series, 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (5a). While 5a demonstrated a high level of anti-tumor activity with an average logGI50 of -5.19 (GI50 ≈ 6.5 µM) and average logTGI of -4.09 (TGI ≈ 81.3 µM) across the full NCI 60-cell line panel [1], the 5-unsubstituted title compound is expected to exhibit markedly different potency and selectivity, as the methoxybenzylidene group is a critical driver of cytotoxicity. Procurement of the unsubstituted core enables systematic head-to-head SAR studies that can quantify the exact contribution of the 5-arylidene substituent to both potency and toxicity windows.

Anticancer Drug Discovery NCI 60-Cell Line Screening Structure-Activity Relationship (SAR)

Kinase Inhibition Profile of the 2-Imino-1,3-thiazolidin-4-one Core Compared to 2-Aryl-Substituted Analogs

In a closely related series, 2-(4-chlorophenyl)-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one (D-4) exhibited an IC50 of 3.58 to 7.13 µM against MCF-7 breast cancer cells, with comparable activity to doxorubicin (IC50 = 0.5 µM) [1]. The 2-imino group present in the title compound is a stronger hydrogen-bond acceptor than the 2-aryl substituent in D-4, predicting a distinct kinase inhibition signature. The imino tautomerism (amino-imino equilibrium) further introduces a protonation-state dependent modulation of target engagement that is absent in 2-aryl or 2-thioxo congeners.

Kinase Inhibition Antiproliferative Mechanism Thiazolidinone Scaffold

Synthetic Versatility of the 5-Unsubstituted Scaffold vs. Pre-Derivatized Analogs

The title compound is obtained via cyclization of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide with ammonium thiocyanate in dry acetone, yielding the 5-unsubstituted 2-imino-4-thiazolidinone (compound 4a/b series) [1]. This key intermediate can be directly elaborated via Knoevenagel condensation with aromatic aldehydes or isatin derivatives to generate diverse 5-arylidene/isatinylidene libraries. In contrast, pre-functionalized 5-arylidene analogs such as D-1 or D-6 [2] cannot undergo further diversification at position 5, limiting their utility for parallel library synthesis.

Medicinal Chemistry Late-Stage Functionalization Knoevenagel Condensation

Tautomerism-Driven Target Engagement: 2-Iminothiazolidin-4-one vs. 2-Thioxothiazolidin-4-one Isosteres

The amino-imino tautomerism of the title compound's 2-iminothiazolidin-4-one ring enables pH-dependent modulation of hydrogen-bond donor/acceptor character, a feature absent in the corresponding 2-thioxo isostere 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one (CAS 62329-48-0) . The thioxo compound's softer sulfur atom and lack of prototropic tautomerism restrict its interaction pattern to predominantly soft electrophilic targets, whereas the imino tautomeric equilibrium in the title compound extends reactivity toward both hard and soft biological nucleophiles. This translates into a broader target-class engagement potential, as evidenced by the anti-cancer [1], antimicrobial, and antioxidant activities reported for diverse iminothiazolidinone derivatives.

Amino-Imino Tautomerism Drug-Target Interaction 2-Thioxothiazolidin-4-one

High-Value Application Scenarios for (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one in Drug Discovery and Chemical Biology


Definitive Matched-Pair Control in 5-Arylidene Thiazolidinone SAR Campaigns

When used as the 5-unsubstituted parent comparator in head-to-head antiproliferative screening (NCI 60-cell panel), this compound isolates the contribution of the 5-arylidene substituent to both potency and off-target toxicity, directly addressing the structure-activity relationship gap identified with compound 5a (logGI50 = -5.19) [1]. Absent this control, any observed activity of 5-arylidene derivatives cannot be unambiguously assigned to the 5-substituent versus the core scaffold.

Divergent Library Synthesis via Position-5 Knoevenagel Condensation

As demonstrated in the synthetic route to compounds 5a-h and 6a-d [1], the unsubstituted position 5 of the thiazolidinone ring is amenable to condensation with diverse aromatic aldehydes and isatin derivatives. Procuring the title compound as a single key intermediate enables the construction of focused libraries of 50–200 analogs in a single parallel synthesis campaign, maximizing scaffold exploration efficiency relative to purchasing pre-derivatized, position-5-blocked analogs such as D-1 or D-4 [2].

Probing Imino-Tautomer-Dependent Kinase or Protease Inhibition

The amino-imino tautomerism and E/Z isomerism of the 2-iminothiazolidin-4-one ring impart a unique pH- and solvent-sensitive hydrogen-bonding profile that differentiates this compound from 2-aryl or 2-thioxo isosteres [3]. This makes it a valuable probe for mechanistic enzymology studies where tautomer-state-specific binding to kinase hinge regions or protease catalytic sites is under investigation, particularly when correlating biochemical IC50 values with computed tautomer ratios.

Core Scaffold for Multi-Target Antimicrobial and Antioxidant Screening

Within the broader class of 2-iminothiazolidin-4-ones, analogs bearing the 4-chlorophenyl oxadiazole moiety have demonstrated moderate to potent antimicrobial (MIC 3.58–8.74 µM against Gram-positive and Gram-negative strains) and antioxidant (DPPH IC50 values down to 22.3 µM) activities [2]. The title compound serves as the minimal pharmacophore to systematically benchmark the additive or synergistic contributions of 5-arylidene substitution to these multi-target profiles, guiding hit-to-lead optimization for dual-activity candidates.

Quote Request

Request a Quote for (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.